REACTION_CXSMILES
|
[CH:1]1([NH:4][CH:5]([P:14](=[O:21])([O:18]CC)[O:15]CC)[P:6](=[O:13])([O:10]CC)[O:7]CC)[CH2:3][CH2:2]1.CO.CC(C)=O>C(O)(=O)C.Br>[CH:1]1([NH:4][CH:5]([P:14](=[O:15])([OH:18])[OH:21])[P:6](=[O:7])([OH:13])[OH:10])[CH2:2][CH2:3]1 |f:3.4|
|
Name
|
tetraethyl (cyclopropylamino)methylenebis(phosphonate)
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC(P(OCC)(OCC)=O)P(OCC)(OCC)=O
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O.Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 45° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure, and 20 ml of purified water
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CONCENTRATION
|
Details
|
Then, the mixture was again concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The oily product thus obtained
|
Type
|
FILTRATION
|
Details
|
subjected to the filtration
|
Type
|
WASH
|
Details
|
The solid was washed with acetone
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC(P(O)(O)=O)P(O)(O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.42 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |